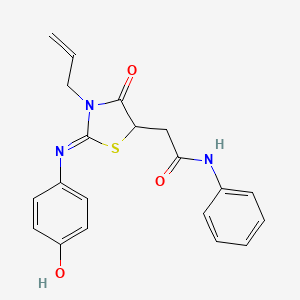

(E)-2-(3-allyl-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes a 3-allyl group, a 4-hydroxyphenyl imino moiety, and an N-phenylacetamide side chain. The compound is synthesized via condensation of 4-hydroxyphenylamine with a thiazolidinone precursor, followed by functionalization of the acetamide group, as inferred from analogous synthetic routes .

Properties

IUPAC Name |

2-[2-(4-hydroxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-2-12-23-19(26)17(13-18(25)21-14-6-4-3-5-7-14)27-20(23)22-15-8-10-16(24)11-9-15/h2-11,17,24H,1,12-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHZVQQGVBNWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)O)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(3-allyl-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a thiazolidinone core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

- Histone Deacetylase (HDAC) Inhibition :

- Antioxidant Activity :

- Neuroprotective Effects :

Biological Activity Data

Case Studies

- Cancer Cell Studies :

- Neurodegenerative Disease Models :

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives, followed by functionalization through allylation and amide formation. The structural complexity of this compound allows for various modifications that can enhance its biological properties.

Anticancer Activity

Research indicates that compounds similar to (E)-2-(3-allyl-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide exhibit promising anticancer properties. For instance, studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study focusing on similar thiazolidinone compounds reported significant antiproliferative activity against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 1.9 to 7.52 µg/mL . This suggests that the compound may also possess similar anticancer efficacy.

Antioxidant Activity

Compounds containing hydroxyphenyl groups are often associated with antioxidant properties due to their ability to scavenge free radicals. Preliminary studies suggest that this compound may exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Anticancer Screening

In a recent study, derivatives of thiazolidinones were screened for their anticancer activity against various human cancer cell lines. The results indicated that specific modifications to the thiazolidinone structure significantly enhanced cytotoxicity, suggesting that this compound could be optimized for improved efficacy .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of thiazolidinone derivatives, revealing that the presence of hydroxyphenyl groups contributed positively to anticancer activity while maintaining low toxicity profiles in normal cells . This finding supports the potential development of this compound as a lead compound for further drug development.

Conclusion and Future Directions

This compound holds considerable promise in medicinal chemistry due to its structural features and biological activities. Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic potential and safety profile.

- Mechanistic Studies : To elucidate the precise pathways affected by this compound.

- Formulation Development : To enhance bioavailability and efficacy.

By advancing our understanding of this compound's applications, we can pave the way for new therapeutic agents targeting cancer and oxidative stress-related disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related thiazolidinone derivatives:

Key Observations:

The allyl group in the target compound and ’s analog may increase membrane permeability due to hydrophobic interactions, whereas dioxoisoindolinyl () or methylidene () groups could sterically hinder biological interactions .

Synthetic Pathways :

- The target compound’s synthesis likely mirrors methods in and , involving cyclocondensation of thiourea derivatives with α-haloacetates or maleimides .

- In contrast, ’s nitro-substituted derivative requires carbodiimide-mediated coupling for the acetamide group, highlighting the role of electron-withdrawing groups in reaction efficiency .

Pharmacological Implications: Nitro groups () are associated with antibacterial activity but may confer toxicity, whereas methoxy groups () could improve metabolic stability . The target compound’s hydroxyl group may enable antioxidant or anti-inflammatory effects, as seen in phenolic thiazolidinones .

Crystallographic and Stability Considerations :

- Hydrogen bonding patterns (e.g., -OH in the target compound vs. -F in ) influence crystal packing and thermal stability, as analyzed via SHELX-based crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.